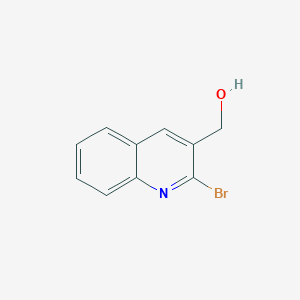

2-Bromoquinoline-3-methanol

Cat. No. B8330835

M. Wt: 238.08 g/mol

InChI Key: VAURULGCRWJWHP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05478943

Procedure details

To a solution of LDA, freshly prepared from diisopropylamine (0.42 mL, 2.97 mmol) and n-BuLi (2.97 mmol), in THF (10 mL) at -78° C. was added 2-bromoquinoline (T. Young and E. Amstutz, J. Am. Chem. Soc. 73, 4773 (1951)) (570 rag, 2.7 mmol) and stirring was continued for 1 h. This mixture was cannulated into a solution of formaldehyde in THF at -78° C., which was prepared by cracking paraformaldehyde (1.24 g, 14.8 mmol) under 140°-180° C. and releasing the gas into THF (25 mL) at -23 ° C. Stirring was continued for 6.5 h at -78° C. The reaction was quenched with water (5 mL) and extracted with EtOAc (3×25 mL). After drying (MgSO4), concentration gave a light yellow solid (660 mg) which was purified by recrystallization and chromatography (silica gel, 15% EtOAc/hexanes) to give 373 mg (58%) of the product as a white solid: mp 173°-4° C. 1H NMR (300 MHz, CDCl3) δ8.24 (s, 1H), 8.05 (d, 1 H, J=8 Hz), 7.84 (d, 1 H, J=8 Hz), 7.75 (m, 1 H), 7.59 (m, 1 H). 4.90 (d, 2 H, J=6 Hz), 2.36 (rt, 1 H, J=6 Hz). Analysis calculated for C10H8BrNO was as follows: C, 50.45; H, 3.39; N, 5.88. Found: C, 50.72; H, 3.35; N, 5.94 .

Name

Identifiers

|

REACTION_CXSMILES

|

[Li+].CC([N-]C(C)C)C.C(NC(C)C)(C)C.[Li]CCCC.[Br:21][C:22]1[CH:31]=[CH:30][C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[N:23]=1.[CH2:32]=[O:33]>C1COCC1>[Br:21][C:22]1[C:31]([CH2:32][OH:33])=[CH:30][C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[N:23]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li+].CC(C)[N-]C(C)C

|

|

Name

|

|

|

Quantity

|

0.42 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NC(C)C

|

|

Name

|

|

|

Quantity

|

2.97 mmol

|

|

Type

|

reactant

|

|

Smiles

|

[Li]CCCC

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

2.7 mmol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=NC2=CC=CC=C2C=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Four

|

Name

|

|

|

Quantity

|

1.24 g

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Five

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at -23 ° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was continued for 6.5 h at -78° C

|

|

Duration

|

6.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction was quenched with water (5 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with EtOAc (3×25 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After drying

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

(MgSO4), concentration

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=NC2=CC=CC=C2C=C1CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 660 mg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |